Navpnlrgdlqvlaqkvart

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé NAVPNLRGDLQVLAQKVART est un peptide dérivé du virus de la fièvre aphteuse. Il est connu pour sa forte affinité et sa sélectivité pour l'intégrine alpha-v bêta-6, un type de protéine qui joue un rôle crucial dans l'adhésion cellulaire et la signalisation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NAVPNLRGDLQVLAQKVART implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide d'un réactif de couplage, tel que la N,N'-diisopropylcarbodiimide (DIC) ou le O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU). Après l'assemblage complet de la chaîne peptidique, elle est clivée de la résine et déprotégée pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d'assurer un rendement et une pureté élevés. La purification est généralement réalisée par chromatographie liquide haute performance (HPLC), et le produit final est caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

NAVPNLRGDLQVLAQKVART subit principalement des interactions de liaison avec les intégrines plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Sa fonction principale est d'inhiber la liaison de l'intégrine alpha-v bêta-6 à ses ligands, ce qui est une interaction non covalente .

Réactifs et conditions courants

Le peptide est souvent utilisé dans des études impliquant des cultures cellulaires et des modèles animaux. Les réactifs courants comprennent les tampons pour maintenir le pH physiologique et les agents de radiomarquage pour les études d'imagerie. Les conditions impliquent généralement des températures et un pH physiologiques pour imiter l'environnement naturel de l'intégrine .

Principaux produits formés

Le principal produit d'intérêt est le complexe formé entre this compound et l'intégrine alpha-v bêta-6. Ce complexe inhibe l'interaction de l'intégrine avec ses ligands naturels, modulant ainsi les processus cellulaires tels que l'adhésion, la migration et l'invasion .

Applications de recherche scientifique

Chimie

En chimie, this compound est utilisé comme outil pour étudier les interactions intégrine-ligand. Sa haute spécificité pour l'intégrine alpha-v bêta-6 en fait un outil précieux pour étudier le rôle de cette intégrine dans divers processus biologiques .

Biologie

En recherche biologique, le peptide est utilisé pour étudier l'adhésion cellulaire, la migration et les voies de signalisation. Il contribue à élucider les mécanismes par lesquels les intégrines régulent ces processus et leurs implications dans des maladies telles que le cancer et la fibrose .

Médecine

En médecine, this compound est exploré pour son potentiel en imagerie et en thérapie anticancéreuses. Sa capacité à se lier sélectivement à l'intégrine alpha-v bêta-6, qui est surexprimée dans de nombreux cancers, en fait un candidat prometteur pour des applications d'imagerie et de thérapie ciblées .

Industrie

Dans l'industrie pharmaceutique, le peptide est utilisé dans le développement d'agents diagnostiques et thérapeutiques. Sa haute spécificité et son affinité pour l'intégrine alpha-v bêta-6 en font un composant précieux dans la conception de thérapies ciblées et d'agents d'imagerie .

Mécanisme d'action

This compound exerce ses effets en se liant à l'intégrine alpha-v bêta-6 avec une forte affinité et une grande sélectivité. Cette liaison inhibe l'interaction de l'intégrine avec ses ligands naturels, modulant ainsi les processus cellulaires tels que l'adhésion, la migration et l'invasion. Le mécanisme d'action du peptide implique la reconnaissance du motif arginyl-glycyl-aspartique (RGD) sur l'intégrine, qui est essentiel pour la liaison au ligand .

Applications De Recherche Scientifique

Chemistry

In chemistry, NAVPNLRGDLQVLAQKVART is used as a tool to study integrin-ligand interactions. Its high specificity for alpha-v beta-6 integrin makes it valuable for investigating the role of this integrin in various biological processes .

Biology

In biological research, the peptide is used to study cell adhesion, migration, and signaling pathways. It helps elucidate the mechanisms by which integrins regulate these processes and their implications in diseases such as cancer and fibrosis .

Medicine

In medicine, this compound is explored for its potential in cancer imaging and therapy. Its ability to selectively bind to alpha-v beta-6 integrin, which is overexpressed in many cancers, makes it a promising candidate for targeted imaging and therapeutic applications .

Industry

In the pharmaceutical industry, the peptide is used in the development of diagnostic and therapeutic agents. Its high specificity and affinity for alpha-v beta-6 integrin make it a valuable component in the design of targeted therapies and imaging agents .

Mécanisme D'action

NAVPNLRGDLQVLAQKVART exerts its effects by binding to the alpha-v beta-6 integrin with high affinity and selectivity. This binding inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion. The peptide’s mechanism of action involves the recognition of the arginyl-glycinyl-aspartic acid (RGD) motif on the integrin, which is critical for ligand binding .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptides RGD : Ces peptides ciblent également les intégrines et contiennent le motif RGD.

Cilengitide : Un peptide RGD cyclique qui cible les intégrines alpha-v bêta-3 et alpha-v bêta-5.

Unicité

NAVPNLRGDLQVLAQKVART est unique en raison de sa forte affinité et de sa sélectivité pour l'intégrine alpha-v bêta-6. Cette spécificité en fait un outil particulièrement précieux pour des applications en imagerie et en thérapie anticancéreuses, où les approches ciblées sont cruciales pour l'efficacité et la minimisation des effets hors cible .

Propriétés

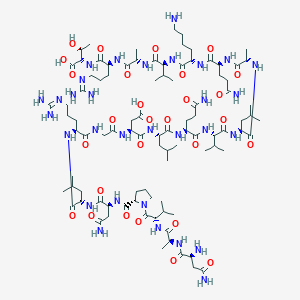

Formule moléculaire |

C93H163N31O28 |

|---|---|

Poids moléculaire |

2163.5 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1 |

Clé InChI |

BIPRZBFRCFOBDQ-KAGUSELOSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

![2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)